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Compound of Interest

Compound Name: Cephapirin

Cat. No.: B1668819 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the development, manufacturing,

and quality control of intramammary infusion formulations containing Cephapirin. It includes

detailed protocols for key experiments and illustrative diagrams to clarify complex processes

and pathways.

Introduction to Cephapirin Intramammary Infusions
Cephapirin is a first-generation cephalosporin antibiotic with a broad spectrum of activity

against Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine

for the treatment and control of bovine mastitis.[2][3][4] The bactericidal action of Cephapirin
results from the inhibition of bacterial cell wall synthesis.[1] Intramammary infusions are a

primary route of administration for treating mastitis, as they deliver the antibiotic directly to the

site of infection in the udder.

These formulations are typically oil-based suspensions designed to ensure stability and provide

a prolonged release of the active pharmaceutical ingredient (API).[2][5][6] The development of

a robust and effective intramammary infusion product requires careful consideration of the

formulation components, manufacturing process, and rigorous quality control testing.
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The formulation of a Cephapirin intramammary infusion is critical to its stability, efficacy, and

safety. The components are selected to ensure the drug remains suspended, is easily

injectable, and is released at an appropriate rate within the mammary gland.

Key Formulation Components

Component Example Function
Typical
Concentration
Range (%)

Active Pharmaceutical

Ingredient (API)

Cephapirin

Benzathine,

Cephapirin Sodium

Provides antibacterial

effect. Cephapirin

benzathine has lower

solubility, leading to

prolonged release.[2]

[5]

2-5% w/w (e.g., 200-

300 mg per 10 mL

syringe)[2][3]

Vehicle
Peanut oil, Vegetable

oil, Mineral oil

Non-aqueous,

biocompatible vehicle

to suspend the API.[2]

[3][6]

q.s. to 100%

Suspending/Gelling

Agent

Aluminum Stearate,

Colloidal Silicon

Dioxide,

Microcrystalline Wax

Increases viscosity to

prevent sedimentation

of the API and control

the release rate.

1-10% w/w

Dispersing Agent
Lecithin, Sorbitan

esters

Aids in the uniform

dispersion of the API

throughout the

vehicle.[2]

0.5-2% w/w

Antioxidant

Butylated

Hydroxytoluene

(BHT), Butylated

Hydroxyanisole (BHA)

Prevents oxidation of

the oil-based vehicle.
0.01-0.1% w/w
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Cephapirin, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis,

a critical component of the bacterial cell wall.[1][7] It does this by acylating the active site of

penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of

peptidoglycan strands.[1] This inhibition leads to a weakened cell wall and ultimately results in

bacterial cell lysis due to osmotic pressure.
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Caption: Bacterial Cell Wall Synthesis and Inhibition by Cephapirin.
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Manufacturing and Quality Control
The manufacturing of Cephapirin intramammary infusions involves a non-sterilizing process,

with terminal sterilization being challenging for oil-based suspensions.[3][4] Therefore, aseptic

techniques and strict quality control of raw materials are paramount.

Manufacturing Workflow
The manufacturing process generally involves the preparation of the oil-based vehicle,

dispersion of the active ingredient, and filling into single-dose syringes.
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Caption: Manufacturing Workflow for Cephapirin Intramammary Infusion.
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Rigorous quality control testing is essential to ensure the safety, efficacy, and consistency of

the final product.

Quality Control Tests

Final Product
(Cephapirin Intramammary Infusion)

Assay and Impurities Viscosity Particle Size Distribution In Vitro Drug Release Sterility Water Content

Click to download full resolution via product page

Caption: Quality Control Testing for Cephapirin Intramammary Infusion.

Experimental Protocols
The following are detailed protocols for key quality control tests.

Protocol 1: Assay of Cephapirin by High-Performance
Liquid Chromatography (HPLC)
This method determines the content of Cephapirin in the oil-based suspension.

Instrumentation:

High-Performance Liquid Chromatograph

UV Detector

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Centrifuge

Vortex mixer

Reagents and Materials:
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Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Monobasic potassium phosphate

Phosphoric acid

n-Heptane

Water (HPLC grade)

Cephapirin reference standard

Chromatographic Conditions:

Mobile Phase: A mixture of buffer (e.g., 0.05 M monobasic potassium phosphate, adjusted

to pH 4.0 with phosphoric acid) and acetonitrile (e.g., 75:25 v/v).

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection Wavelength: 254 nm

Column Temperature: 30 °C

Procedure:

Standard Preparation: Accurately weigh and dissolve an appropriate amount of

Cephapirin reference standard in a suitable solvent (e.g., methanol) to obtain a known

concentration.

Sample Preparation: a. Extrude the entire contents of one syringe into a centrifuge tube. b.

Add a known volume of n-heptane to dissolve the oil base and vortex thoroughly. c. Add a

known volume of an extraction solution (e.g., a mixture of methanol and water) and vortex

for 5 minutes. d. Centrifuge at 4000 rpm for 10 minutes to separate the layers. e. Carefully

transfer the lower aqueous-methanolic layer containing the Cephapirin to a volumetric
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flask and dilute to a known volume with the mobile phase. f. Filter an aliquot through a

0.45 µm syringe filter.

Analysis: Inject the standard and sample preparations into the HPLC system and record

the peak areas.

Calculation: Calculate the amount of Cephapirin in the sample by comparing the peak

area of the sample to the peak area of the standard.

Protocol 2: Viscosity Measurement
This protocol measures the viscosity of the suspension, which is critical for syringeability and

drug release.

Instrumentation:

Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.

Temperature-controlled water bath.

Procedure:

Equilibrate the sample to the specified temperature (e.g., 25 °C) in the water bath.

Select a spindle and rotational speed that will give a torque reading between 10% and

90% of the instrument's full-scale range.

Attach the selected spindle to the viscometer.

Immerse the spindle into the sample up to the immersion mark.

Allow the spindle to rotate for a specified time (e.g., 1 minute) to reach a stable reading.

Record the viscosity reading in centipoise (cP).

Repeat the measurement three times and report the average value.

Protocol 3: Particle Size Distribution Analysis
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This protocol determines the particle size distribution of the suspended Cephapirin, which

influences drug dissolution and bioavailability.

Instrumentation:

Laser diffraction particle size analyzer.

Materials:

A suitable dispersant in which Cephapirin is insoluble (e.g., mineral oil, silicone oil).

Procedure:

Select an appropriate refractive index for Cephapirin and the dispersant.

Add a small amount of the sample to the dispersant and mix to ensure a homogeneous

suspension.

Introduce the suspension into the particle size analyzer until the desired obscuration level

is reached.

Perform the measurement according to the instrument's instructions.

Report the particle size distribution, including the D10, D50, and D90 values.

Protocol 4: In Vitro Drug Release Testing
This method evaluates the rate at which Cephapirin is released from the intramammary

infusion formulation.

Instrumentation and Materials:

USP Apparatus 2 (Paddle Apparatus)

Dialysis membrane tubing (e.g., with a molecular weight cutoff of 12-14 kDa)

Dissolution vessels

HPLC system for analysis
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Dissolution Medium:

Phosphate buffer (pH 7.4) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure

sink conditions.

Procedure:

Prepare the dialysis bags by soaking them in the dissolution medium.

Accurately weigh and introduce a specified amount of the intramammary infusion into

each dialysis bag and seal both ends.

Place each dialysis bag in a dissolution vessel containing a known volume of pre-warmed

dissolution medium (37 ± 0.5 °C).

Operate the paddle apparatus at a specified speed (e.g., 50 rpm).

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of

the dissolution medium and replace it with an equal volume of fresh medium.

Analyze the samples for Cephapirin content using a validated HPLC method.

Calculate the cumulative percentage of drug released at each time point.

Protocol 5: Sterility Testing
This protocol is to ensure the absence of viable microorganisms in the final product.

Method: Membrane Filtration or Direct Inoculation. For oil-based products, membrane

filtration is often preferred.

Media:

Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic

bacteria.

Soybean-Casein Digest Medium (SCDM) for the detection of aerobic bacteria and fungi.

Procedure (Membrane Filtration):
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Aseptically transfer the contents of the intramammary syringe to a sterile container with a

sterile diluent containing a surfactant (e.g., polysorbate 80) to aid in dispersion.

Filter the diluted sample through a 0.45 µm membrane filter.

Rinse the filter with a sterile rinsing fluid to remove any inhibitory substances.

Aseptically cut the membrane in half. Place one half in FTM and the other half in SCDM.

Incubate the FTM at 30-35 °C and the SCDM at 20-25 °C for not less than 14 days.

Visually inspect the media for any signs of microbial growth during and at the end of the

incubation period. The absence of growth indicates that the product passes the sterility

test.

Conclusion
The development of Cephapirin intramammary infusions is a multi-faceted process that

requires a thorough understanding of formulation science, manufacturing processes, and

analytical testing. The protocols and information provided in this document serve as a

comprehensive guide for researchers and drug development professionals to develop safe,

effective, and high-quality veterinary pharmaceutical products. Adherence to these principles

and rigorous quality control will ensure the consistent performance of Cephapirin
intramammary infusions in the treatment of bovine mastitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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